Increased Molecular Flexibility and Size vs. the 4-Chlorophenyl Analog
Compared to the 4-chlorophenyl analog (CAS 23711-26-4), this compound replaces a direct phenyl-triazole bond with a benzyl linkage, introducing an extra sp3 carbon. This results in a quantifiable increase in molecular weight, lipophilicity, and conformational flexibility, all crucial parameters in medicinal chemistry optimization. [1]
| Evidence Dimension | Physicochemical Properties (Calculated, Drug-likeness) |
|---|---|
| Target Compound Data | MW = 281.80 g/mol; XLogP ≈ 3.7; Rotatable bonds = 4 |
| Comparator Or Baseline | 5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol (CAS 23711-26-4): MW = 267.78 g/mol; XLogP ≈ 3.2; Rotatable bonds = 3 |
| Quantified Difference | ΔMW = +14.02 Da (5.2% increase); ΔXLogP = +0.5; ΔRotatable Bonds = +1 |
| Conditions | Predictions based on standard XLogP3-AA algorithm and chemical structure topology; values are benchmarked against its closest purchasable analog. |
Why This Matters
The increased size and rotatable bond count can enhance conformational adaptability for induced-fit binding, while higher logP improves membrane permeability, making it a preferred scaffold for targeting lipophilic binding pockets or crossing the blood-brain barrier.
- [1] PubChem. 5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol. CID 137918202. View Source
